1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone
Overview
Description
1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone is a chemical compound of interest in synthetic organic chemistry due to its unique structure and potential for various applications. The compound's relevance spans from its synthesis methodologies to its application in forming more complex chemical structures.
Synthesis Analysis
The synthesis of similar dienone compounds involves strategic functionalization and formation of the dienone core. For example, the synthesis of related compounds has been achieved through methods like the silylation of dianions of dimethyl glutarates, leading to the formation of cyclopropanes and cyclobutanes upon reaction with titanium tetrachloride (Wallace & Chan, 1983).
Molecular Structure Analysis
The molecular structure of compounds similar to 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone often features significant conjugation and planarity due to electron delocalization. For instance, the crystal and molecular structure of related compounds reveal a highly conjugated and planar structure, which is a characteristic feature of such dienone compounds (Gudennavar et al., 2014).
Chemical Reactions and Properties
Dienone compounds participate in various chemical reactions, such as sigmatropic rearrangements and addition reactions, which can significantly alter their chemical properties. An example includes the 1,5-sigmatropic rearrangement of the 1,4-addition products of amines in similar compounds, demonstrating the reactivity of the dienone moiety (Yamaguchi et al., 2004).
Scientific Research Applications
Liquid Crystal Dimers and Optical Properties
Methylene-linked Liquid Crystal Dimers
Studies on methylene-linked liquid crystal dimers, such as 1,5-bis-(3,4-dimethoxyphenyl)-3-pentadienone, have reported transitional properties significant in the development of new nematic phases. These phases include normal nematic and twist-bend nematic phases, attributed to the bent geometry of these dimers. The optical textures observed in these materials are similar to those reported for structurally similar dimers, highlighting their potential in optical and display technologies (Henderson & Imrie, 2011).
Organic Synthesis and Chemical Reactions
β-O-4 Bond Cleavage in Lignin Model Compounds
The compound and its derivatives have been studied for their reactions in the acidolysis of lignin model compounds. These studies shed light on the mechanisms of C6-C2 and C6-C3 type model compounds, highlighting the significance of γ-hydroxymethyl groups and the role of hydride transfer mechanisms in their transformations. This research is crucial for understanding the degradation of lignin and the production of valuable chemicals from biomass (Yokoyama, 2015).
Antineoplastic Agents
Novel Series of Antineoplastic Agents
Research into novel series of compounds structurally related to 1,5-Bis-(3,4-dimethoxyphenyl)-3-pentadienone has demonstrated promising antineoplastic properties. These studies have explored the cytotoxic properties of these compounds, highlighting their potential in cancer treatment due to tumor-selective toxicity and modulation of multi-drug resistance. Such research is pivotal in the development of new anticancer drugs (Hossain et al., 2020).
Organic Light-Emitting Diodes (OLEDs)
BODIPY-based Materials for OLEDs
The development of BODIPY-based materials for application in organic light-emitting diodes (OLEDs) has been reviewed, highlighting the potential of such materials in optoelectronics. These materials, due to their structural and electronic properties, offer promising avenues for the design of metal-free infrared emitters and sensors (Squeo & Pasini, 2020).
properties
IUPAC Name |
1,5-bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-23-18-11-7-15(13-20(18)25-3)5-9-17(22)10-6-16-8-12-19(24-2)21(14-16)26-4/h5-14H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWQOPHMYRXMLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C=CC2=CC(=C(C=C2)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332757 | |
Record name | 1,5-Bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one | |
CAS RN |
38552-39-5 | |
Record name | 1,5-Bis(3,4-dimethoxyphenyl)-1,4-pentadien-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38552-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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